molecular formula C8H5F3O2 B3076926 2,2-Difluoro-2-(3-fluorophenyl)acetic acid CAS No. 1042623-00-6

2,2-Difluoro-2-(3-fluorophenyl)acetic acid

Cat. No. B3076926
CAS RN: 1042623-00-6
M. Wt: 190.12 g/mol
InChI Key: LWPIEUDEANOHJM-UHFFFAOYSA-N
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Description

“2,2-Difluoro-2-(3-fluorophenyl)acetic acid” is a chemical compound with the molecular formula C8H5F3O2 . It is a structural analog of acetic acid with two of three hydrogen atoms on the alpha carbon replaced with fluorine atoms .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenyl ring attached to an acetic acid moiety with three fluorine atoms . The average mass is 172.129 Da and the monoisotopic mass is 172.033585 Da .

Scientific Research Applications

Synthesis and Organic Chemistry

  • Synthesis of α-Fluoro- and α,α-difluoroalkanals : 2,2-Difluoro-2-(3-fluorophenyl)acetic acid is involved in the synthesis of 2-fluoro- or 2,2-difluoroalkyl Ph sulfides. These compounds can be oxidized to sulfoxides and subsequently converted to 2-fluoro- and 2,2-difluoro-1-(phenylthio)alkyl acetates. This method is essential for preparing α-fluoro- and α,α-difluoroalkanals, which are useful intermediates in organic synthesis (Suga & Schlosser, 1990).

  • Preparation of Difluoro(trimethylsilyl)acetamides : Difluoro(trimethylsilyl)acetamides, prepared from this compound derivatives, are precursors of 3,3‐Difluoroazetidinones. These compounds have significant applications in medicinal chemistry and drug development (Bordeau et al., 2006).

  • Generation of Difluorocarbenes : this compound derivatives are used to generate difluorocarbenes, a versatile one-carbon unit for synthesizing various organofluorine compounds. These compounds play a crucial role in organic synthesis, offering a wide array of fluorinated products (Fuchibe & Ichikawa, 2023).

Chemical and Physical Studies

  • Fluorographic Detection Methods : this compound derivatives are utilized in fluorographic procedures for detecting radioactivity in polyacrylamide gels. This method is essential for biochemical research and molecular biology applications (Skinner & Griswold, 1983).

  • Fluorophosphonium and Bismuthonium Salt Synthesis : The substance is involved in the creation of new difluoro(perfluoroorganyl) phosphoranes, which are used for abstracting fluoride ions and synthesizing highly reactive fluorobismuthonium cations (Solyntjes et al., 2016).

Safety Assessments

  • Food Contact Materials Safety : Scientific opinions from EFSA have assessed derivatives of this compound for safety in food contact materials. These assessments are crucial for ensuring consumer safety and regulatory compliance (Flavourings, 2014).

Safety and Hazards

“2,2-Difluoro-2-(3-fluorophenyl)acetic acid” may pose certain hazards. Similar compounds like 2,2-Difluoro-2-(4-fluorophenyl)acetic Acid have been classified with hazard statements H302-H315-H319-H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation .

properties

IUPAC Name

2,2-difluoro-2-(3-fluorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O2/c9-6-3-1-2-5(4-6)8(10,11)7(12)13/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWPIEUDEANOHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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